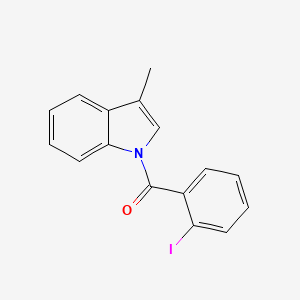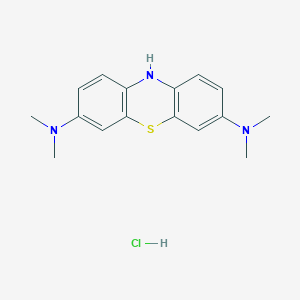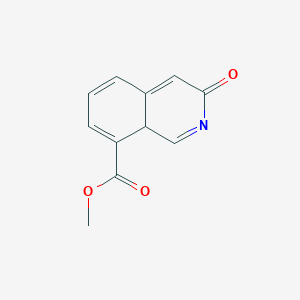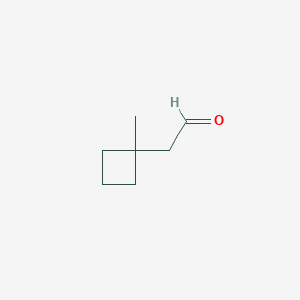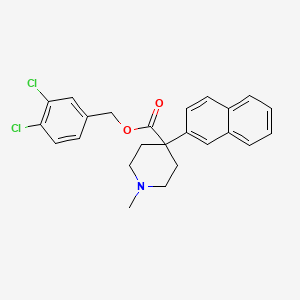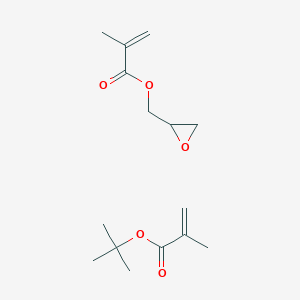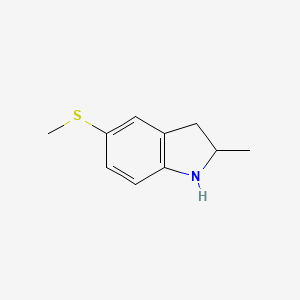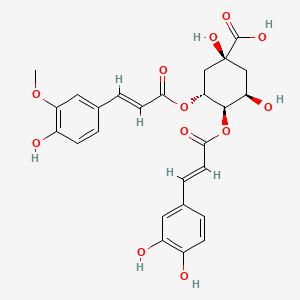
4-Caffeoyl-5-feruloylquinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Caffeoyl-5-feruloylquinic acid is a polyphenolic compound found in various plant sources, particularly in coffee beans. It is a derivative of quinic acid esterified with caffeic and ferulic acids. This compound is known for its potent antioxidant properties and has garnered significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-caffeoyl-5-feruloylquinic acid typically involves the esterification of quinic acid with caffeic and ferulic acids. One efficient method includes the Knoevenagel condensation of 4-hydroxy-3-methoxy-benzaldehyde with a malonate ester of quinic acid . This reaction is followed by several steps to achieve the final product.
Industrial Production Methods
Industrial production of this compound is often optimized for higher yields and purity. The process involves the extraction of quinic acid from plant sources, followed by its esterification with caffeic and ferulic acids under controlled conditions. The reaction parameters, such as temperature, pH, and solvent choice, are carefully monitored to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Caffeoyl-5-feruloylquinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties.
Scientific Research Applications
4-Caffeoyl-5-feruloylquinic acid has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.
Biology: The compound is investigated for its role in plant defense mechanisms and its impact on plant metabolism.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic properties
Industry: It is used in the food and cosmetic industries for its antioxidant and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-caffeoyl-5-feruloylquinic acid primarily involves its antioxidant activity. The compound acts as a hydroperoxyl radical scavenger and xanthine oxidase inhibitor . It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it forms stable complexes with enzymes, inhibiting their activity and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Chlorogenic acid: Another ester of quinic acid with caffeic acid, known for its antioxidant properties.
Caffeic acid: A simple phenolic acid with antioxidant and anti-inflammatory effects.
Ferulic acid: A hydroxycinnamic acid with potent antioxidant activity.
Uniqueness
4-Caffeoyl-5-feruloylquinic acid is unique due to its dual esterification with both caffeic and ferulic acids, which enhances its antioxidant capacity compared to its individual components. This dual esterification also contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
536981-78-9 |
|---|---|
Molecular Formula |
C26H26O12 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3-dihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H26O12/c1-36-20-11-15(3-7-17(20)28)5-8-22(31)37-21-13-26(35,25(33)34)12-19(30)24(21)38-23(32)9-4-14-2-6-16(27)18(29)10-14/h2-11,19,21,24,27-30,35H,12-13H2,1H3,(H,33,34)/b8-5+,9-4+/t19-,21-,24-,26+/m1/s1 |
InChI Key |
SDMADMBVKYOYQN-CSPRBKSFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


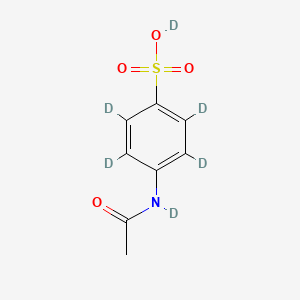
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
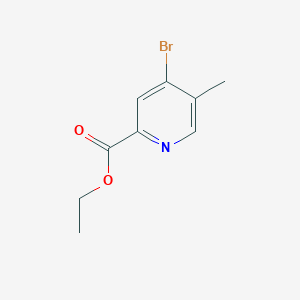

![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)

